2-Aminothiophene-3-carbaldehyde

Vue d'ensemble

Description

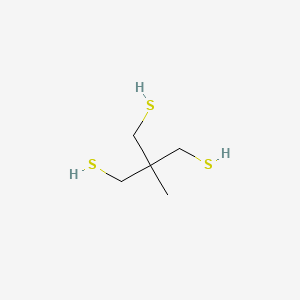

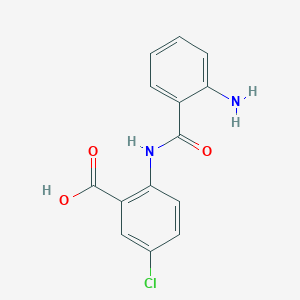

2-Aminothiophene-3-carbaldehyde is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It is a crucial compound in the field of heterocyclic synthetic methodologies .

Synthesis Analysis

The synthesis of 2-Aminothiophene-3-carbaldehyde often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of 2-Aminothiophene-3-carbaldehyde is influenced by intramolecular N–H···O=C hydrogen bonds that close six-membered planar rings . These bonds significantly influence the molecular conformation .Chemical Reactions Analysis

2-Aminothiophene-3-carbaldehyde can be synthesized through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals . The reaction probably passes through an allenic intermediate, which, under the [3 + 2] cycloaddition and oxidation cascade process, results in the final product .Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

- 2-Aminothiophene-3-carbaldehyde is used in the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, achieved through an eco-friendly and efficient domino reaction of vinyl azides and 1,4-dithiane-2,5-diol, with a proposed mechanism for this synthesis (Chen et al., 2014).

- It's involved in the metal-mediated Barbier-type carbonyl-addition reactions to produce functionalized tetrahydrothiophenes, where regiochemistry of the carbonyl addition processes is excellent (Alcaide, Almendros, & Campo, 2008).

- Additionally, 2-Aminothiophene-3-carbaldehyde is utilized in organocatalytic domino reactions for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, essential in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).

Biological and Pharmacological Applications

- It forms a significant class of drugs with biological activities such as antimicrobial, antifungal, anti-inflammatory, and antitumor activities. For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives display notable antibacterial activity (Prasad et al., 2017).

- A series of 4-arylthiophene-2-carbaldehyde compounds synthesized via Suzuki-Miyaura cross-coupling have shown significant antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).

- 2-Aminothiophenes are recognized as crucial heterocyclic building blocks in organic synthesis, especially in developing new drugs and pharmacophores with various mechanisms of action (Bozorov, Nie, Zhao, & Aisa, 2017).

Applications in Synthesis of New Compounds

- 2-Aminothiophene-3-carbaldehyde is used in the synthesis of novel derivatives like 2-acetylfuro[2,3-a]carbazoles, benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles, and 1-acetyloxycarbazole-2-carbaldehydes, highlighting its versatility in organic synthesis (Sangeetha & Prasad, 2006).

Detection and Analytical Applications

- It is used in the design of fluorescence probes like DBTC, which exhibit high selectivity and sensitivity towards homocysteine, demonstrating potential in biological systems research (Chu et al., 2019).

Mécanisme D'action

While the specific mechanism of action for 2-Aminothiophene-3-carbaldehyde is not mentioned in the retrieved papers, it’s worth noting that thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-aminothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLULRDALXFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.